molecular formula C20H14N4O2 B2581057 phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone CAS No. 321998-88-3

phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone

Cat. No.: B2581057
CAS No.: 321998-88-3
M. Wt: 342.358
InChI Key: BOKLYPJQUXCXPN-UHFFFAOYSA-N
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Description

Phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is a complex organic compound that features a pyrazole ring substituted with a phenyl group and a pyrimidinyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the phenyl and pyrimidinyloxyphenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Phenyl{3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone can be compared with similar compounds, such as:

    Phenylpyrazoles: Compounds with a similar pyrazole core but different substituents.

    Pyrimidinyloxyphenyl derivatives: Compounds with the pyrimidinyloxyphenyl group but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

phenyl-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O2/c25-19(16-5-2-1-3-6-16)24-14-11-18(23-24)15-7-9-17(10-8-15)26-20-21-12-4-13-22-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKLYPJQUXCXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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